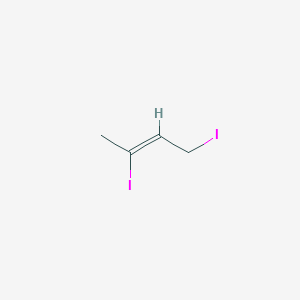
(Z)-1,3-Diiodo-2-butene
描述
(Z)-1,3-Diiodo-2-butene is an organic compound characterized by the presence of two iodine atoms attached to a butene backbone The “Z” designation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-Diiodo-2-butene typically involves the halogenation of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions to ensure the formation of the Z-isomer. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or under UV light to facilitate the addition of iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where butadiene is reacted with iodine in the presence of stabilizers and catalysts to control the reaction rate and yield. The process requires careful monitoring of temperature and pressure to ensure the selective formation of the desired isomer.
化学反应分析
Types of Reactions
(Z)-1,3-Diiodo-2-butene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted butenes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form butadiene.
Oxidation and Reduction: The compound can be oxidized to form diiodo alcohols or reduced to form butene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of hydroxylated butenes.
Elimination: Formation of butadiene.
Oxidation: Formation of diiodo alcohols.
Reduction: Formation of butene derivatives.
科学研究应用
(Z)-1,3-Diiodo-2-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Z)-1,3-Diiodo-2-butene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and elimination reactions, depending on the conditions and reagents used.
相似化合物的比较
Similar Compounds
(E)-1,3-Diiodo-2-butene: The E-isomer where the iodine atoms are on opposite sides of the double bond.
1,3-Dibromo-2-butene: Similar structure but with bromine atoms instead of iodine.
1,3-Dichloro-2-butene: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
(Z)-1,3-Diiodo-2-butene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine. This results in different reactivity and physical properties, making it suitable for specific applications where other halogenated butenes may not be as effective.
属性
IUPAC Name |
(Z)-1,3-diiodobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIFMNTZMLZREE-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCI)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CI)/I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















